REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3]CC.[C:7]([CH:10]1[CH2:14][CH2:13][O:12][C:11]1=[O:15])(=O)[CH3:8].[C:16]([CH:19]1[CH2:23][CH:22]([CH2:24][CH2:25][CH2:26][CH3:27])[O:21][C:20]1=[O:28])(=O)[CH3:17].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH:7](=[C:10]1[CH2:14][CH2:13][O:12][C:11]1=[O:15])[CH2:8][CH2:1][CH2:2][CH3:3].[CH:16](=[C:19]1[CH2:23][CH:22]([CH2:24][CH2:25][CH2:26][CH3:27])[O:21][C:20]1=[O:28])[CH2:17][CH2:1][CH2:2][CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(OCC1)=O
|
Name
|
3-acetyl-5-n-butyldihydro-2(3H)-furanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(OC(C1)CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)=C1C(OCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)=C1C(OC(C1)CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |